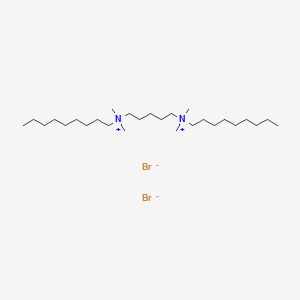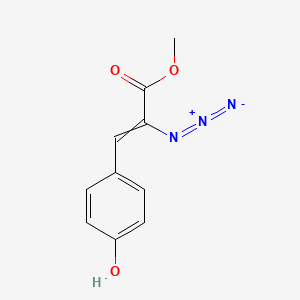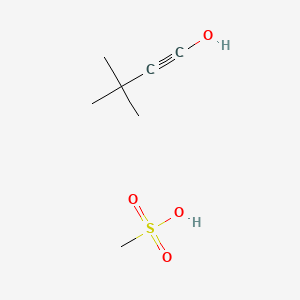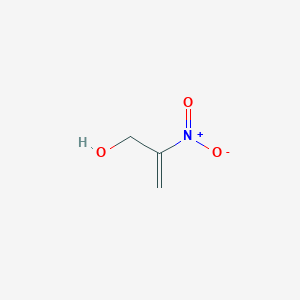
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate is a complex organic compound featuring both amino and sulfonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with 4-methylbenzene-1-sulfonyl chloride, which undergoes a series of reactions including nucleophilic substitution and amination to introduce the amino and sulfamoylimino groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
化学反応の分析
Types of Reactions
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.
科学的研究の応用
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The amino and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
4-Methylbenzene-1-sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.
Amino-sulfonate compounds: Molecules that contain both amino and sulfonate functional groups.
Uniqueness
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
105683-47-4 |
|---|---|
分子式 |
C10H15N3O5S2 |
分子量 |
321.4 g/mol |
IUPAC名 |
(3-amino-3-sulfamoyliminopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H15N3O5S2/c1-8-2-4-9(5-3-8)19(14,15)18-7-6-10(11)13-20(12,16)17/h2-5H,6-7H2,1H3,(H2,11,13)(H2,12,16,17) |
InChIキー |
DFTAVDATGDWJLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(=NS(=O)(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)

![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)



![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)



![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

